molecular formula C16H12N4O5 B2607450 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate CAS No. 851862-93-6

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate

Cat. No.: B2607450
CAS No.: 851862-93-6
M. Wt: 340.295
InChI Key: MTSODNPLHUDXNV-UHFFFAOYSA-N
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Description

The compound “(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate” is a complex organic molecule. It contains a benzotriazine ring, which is a type of heterocyclic aromatic compound. This ring is substituted with an oxo group at the 4-position and a methyl ester group at the 3-position. The ester is further substituted with a 4-methyl-3-nitrobenzoate .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzotriazine ring, the introduction of the oxo group, and the formation of the ester linkage. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzotriazine ring, the oxo group at the 4-position, and the ester group at the 3-position. The ester group would be further substituted with a 4-methyl-3-nitrobenzoate .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The ester group could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The nitro group on the benzoate could be reduced to an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the nitro group could make the compound more polar, affecting its solubility in different solvents .

Scientific Research Applications

Structural Analysis and Molecular Interactions

Research on related esters and benzotriazine derivatives has provided insights into their structural characteristics and molecular interactions. Studies have detailed the formation of hydrogen-bonded sheets and chains in various derivatives, which are essential for understanding their chemical behavior and potential applications in materials science. The intramolecular hydrogen bonding and electronic polarization observed in these molecules are critical for their stability and reactivity (Cortés, Abonía, Cobo, & Glidewell, 2013).

Spectroscopic Studies and Tautomerism

Spectroscopic analysis, including NMR spectroscopy, has been used to study the structures and tautomerism of nitrobenzotriazoles. These studies are foundational for developing new materials and understanding the chemical properties of benzotriazine derivatives. They contribute to the broader knowledge required for the synthesis of novel compounds and materials (Larina & Milata, 2009).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-10-6-7-11(8-14(10)20(23)24)16(22)25-9-19-15(21)12-4-2-3-5-13(12)17-18-19/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTSODNPLHUDXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201319741
Record name (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815170
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851862-93-6
Record name (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201319741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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